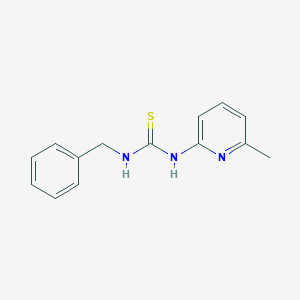![molecular formula C21H18F3N5O3S B292541 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-{2,5-dioxo-4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B292541.png)
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-{2,5-dioxo-4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-{2,5-dioxo-4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide is a synthetic compound that has gained attention in scientific research due to its potential to exhibit biological activity. This compound is commonly referred to as TAK-659 and is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Wirkmechanismus
TAK-659 works by inhibiting the activity of BTK, which is a key component in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, which are involved in the immune response. By inhibiting BTK, TAK-659 prevents the activation of B-cells and ultimately leads to their death.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on the immune system. In preclinical studies, TAK-659 has been shown to reduce the number of B-cells in the blood and lymphatic tissues. This reduction in B-cells is accompanied by a decrease in the levels of various cytokines and chemokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TAK-659 in laboratory experiments is that it is a highly selective inhibitor of BTK. This means that it has minimal off-target effects and is less likely to interfere with other cellular pathways. However, one limitation of TAK-659 is that it has poor solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One potential area of focus is the use of TAK-659 in combination with other drugs for the treatment of B-cell malignancies. Another area of interest is the investigation of TAK-659 in the treatment of autoimmune diseases and inflammatory disorders. Additionally, there is ongoing research to improve the solubility and bioavailability of TAK-659, which could make it a more effective therapeutic agent.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 3-cyano-4,6-dimethyl-2-pyridinethiol with 2,5-dioxo-4-(3-trifluoromethyl)phenylpiperazine, followed by the reaction with 2-bromo-N-(2-hydroxyethyl)acetamide. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been the subject of numerous scientific studies due to its potential as a therapeutic agent for the treatment of various diseases. Its primary use has been in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, TAK-659 has also been investigated for its potential in the treatment of autoimmune diseases and inflammatory disorders.
Eigenschaften
Molekularformel |
C21H18F3N5O3S |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[2,5-dioxo-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H18F3N5O3S/c1-12-6-13(2)26-20(16(12)8-25)33-11-17(30)27-29-10-18(31)28(9-19(29)32)15-5-3-4-14(7-15)21(22,23)24/h3-7H,9-11H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
VHRAKNYNRLLUET-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NN2CC(=O)N(CC2=O)C3=CC=CC(=C3)C(F)(F)F)C |
Kanonische SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NN2CC(=O)N(CC2=O)C3=CC=CC(=C3)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-{[5-(2-amino-5-phenyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B292461.png)
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)
![Ethyl 4-benzyl-3-oxo-5-(2-oxopropylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292464.png)
![N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea](/img/structure/B292468.png)
![N-(2-(benzylsulfanyl)-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-phenylurea](/img/structure/B292469.png)
![2-(allylsulfanyl)-3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292470.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292475.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292476.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292477.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B292480.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-cyclohexyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292481.png)
![({2-[(Cyanomethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B292482.png)
![2-({5,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone](/img/structure/B292483.png)